3-(2,2-dimethylpyrrolidine-1-carbonyl)-1H-pyridazin-6-one
Description
3-(2,2-dimethylpyrrolidine-1-carbonyl)-1H-pyridazin-6-one is a heterocyclic compound that features a pyridazinone core with a pyrrolidine substituent
Properties
IUPAC Name |
3-(2,2-dimethylpyrrolidine-1-carbonyl)-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-11(2)6-3-7-14(11)10(16)8-4-5-9(15)13-12-8/h4-5H,3,6-7H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPNRKGPRDMCKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)C2=NNC(=O)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dimethylpyrrolidine-1-carbonyl)-1H-pyridazin-6-one typically involves the reaction of 2,2-dimethylpyrrolidine with a suitable pyridazinone precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity. Detailed synthetic routes and reaction conditions are often optimized based on the desired application and scale of production.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-dimethylpyrrolidine-1-carbonyl)-1H-pyridazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-(2,2-dimethylpyrrolidine-1-carbonyl)-1H-pyridazin-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug candidate.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2,2-dimethylpyrrolidine-1-carbonyl)-1H-pyridazin-6-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,3-dimethyl-1H-indole: Known for its anticancer properties.
5-fluoro-2,3-dimethyl-1H-indole: Exhibits cytotoxic activity against various cancer cell lines.
1-(2,3-dimethyl-phenylamino)-methyl-pyrrolidine-2,5-dione: Another pyrrolidine derivative with potential biological activity.
Uniqueness
3-(2,2-dimethylpyrrolidine-1-carbonyl)-1H-pyridazin-6-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridazinone core with a pyrrolidine substituent sets it apart from other similar compounds, potentially offering unique reactivity and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
